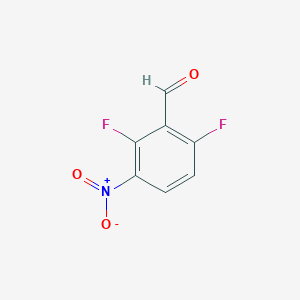

2,6-Difluoro-3-nitrobenzaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-difluoro-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAXVNHRKYGPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569986 | |

| Record name | 2,6-Difluoro-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606966-11-4 | |

| Record name | 2,6-Difluoro-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 2,6 Difluoro 3 Nitrobenzaldehyde

Established Synthetic Routes and Their Mechanistic Considerations

The traditional syntheses of 2,6-difluoro-3-nitrobenzaldehyde are rooted in fundamental organic reactions. These methods, while effective, are often characterized by specific challenges regarding regioselectivity and reaction conditions.

Directed Aromatic Nitration of Fluorinated Benzaldehyde (B42025) Precursors

A primary and direct method for synthesizing this compound is the electrophilic nitration of 2,6-difluorobenzaldehyde (B1295200). This reaction typically employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

Mechanism: The reaction proceeds via the standard electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid, leading to the formation of water and the highly electrophilic nitronium ion (NO₂⁺). google.comijirset.com The aromatic ring of 2,6-difluorobenzaldehyde then acts as a nucleophile, attacking the nitronium ion. google.com The directing effects of the substituents on the ring are crucial for the regioselectivity of the reaction. The two fluorine atoms are ortho, para-directing but deactivating due to their high electronegativity (inductive effect). The aldehyde group is a meta-directing deactivator. The substitution occurs at the C3 position, which is ortho to one fluorine and meta to the aldehyde group, representing a balance of these electronic influences. A resonance-stabilized carbocation, known as the sigma complex or arenium ion, is formed as an intermediate. dtic.mil Finally, a weak base, such as the HSO₄⁻ ion, abstracts a proton from the carbon bearing the new nitro group, restoring aromaticity and yielding the final product. google.com

A similar procedure for the nitration of the closely related 2,6-difluorobenzoic acid involves the dropwise addition of a cooled mixture of 70% nitric acid and concentrated sulfuric acid to the substrate. The reaction temperature is maintained at 50°C before workup. Current time information in Bangalore, IN.

Table 1: Nitration of Fluorinated Benzaldehyde Precursors

| Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|

| 2,6-Difluorobenzaldehyde | Conc. HNO₃, Conc. H₂SO₄ | Controlled temperature | This compound |

| 2,6-Difluorobenzoic Acid | 70% HNO₃, Conc. H₂SO₄ | Cooled addition, then 50°C for 1h | 2,6-Difluoro-3-nitrobenzoic Acid |

Halogen Displacement Approaches Utilizing Alkali Metal Fluorides

An alternative strategy involves nucleophilic aromatic substitution (SNAr) on a precursor containing less electronegative halogens, such as chlorine, at the 2 and 6 positions. The synthesis of this compound can be achieved by reacting 2,6-dichloro-3-nitrobenzaldehyde (B1306182) with an alkali metal fluoride (B91410), typically potassium fluoride (KF) or caesium fluoride (CsF).

Mechanism: The SNAr mechanism is facilitated by the presence of the electron-withdrawing nitro group, which is ortho and para to the positions of substitution, thereby stabilizing the negatively charged intermediate (Meisenheimer complex). The reaction is typically carried out in a polar, aprotic solvent (like DMSO or DMF) at elevated temperatures to promote the displacement of chloride ions by fluoride ions. google.com The fluoride ion attacks the carbon atom bonded to a chlorine atom, forming the Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the nitro group. Subsequently, the chloride ion is expelled, and the aromaticity of the ring is restored. The process is repeated for the second chlorine atom.

Patents describe the preparation of similar difluoronitrobenzenes from dichloronitrobenzenes using potassium fluoride in the absence of a solvent at high temperatures (200-450°C) and pressure. google.com Other patented methods for producing fluoronitrobenzenes from chloronitrobenzenes utilize phase-transfer catalysts to facilitate the reaction. google.com

Table 2: Halogen Displacement Synthesis

| Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|

| 2,6-Dichloro-3-nitrobenzaldehyde | Alkali metal fluoride (e.g., KF) | Polar aprotic solvent, 50-250°C | This compound |

| 2,6-Dichlorobenzonitrile | Potassium Fluoride (KF) | No solvent, 200-450°C, pressure | 2,6-Difluorobenzonitrile |

Oxidation of Fluorinated Nitrotoluene Analogues to the Aldehyde Functionality

This synthetic route begins with 2,6-difluoro-3-nitrotoluene and involves the oxidation of the methyl group to an aldehyde. Various oxidizing agents can be employed for this transformation, with potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) being common choices.

Mechanism: The oxidation of the benzylic methyl group is a robust reaction. With potassium permanganate in a neutral or slightly alkaline medium, the reaction is thought to proceed through a series of manganese species of decreasing oxidation states. sci-hub.seresearchgate.net The initial attack on the methyl group leads to the formation of a manganese ester, which then undergoes further oxidation. Careful control of reaction conditions is necessary to stop the oxidation at the aldehyde stage and prevent the formation of the corresponding carboxylic acid. Over-oxidation is a common side reaction. sciencemadness.org

For example, the oxidation of o-nitrotoluene can be achieved using chromic acid in acetic acid and acetic anhydride, which forms the diacetate intermediate, followed by hydrolysis with acid to yield o-nitrobenzaldehyde. orgsyn.org Another method involves the oxidation of 2-nitrotoluene (B74249) with potassium permanganate. google.com These established procedures for analogous compounds provide a framework for the oxidation of 2,6-difluoro-3-nitrotoluene.

Table 3: Oxidation of Nitrotoluene Analogues

| Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|

| 2,6-Difluoro-3-nitrotoluene | KMnO₄ or CrO₃ | Controlled temperature and stoichiometry | This compound |

| o-Nitrotoluene | CrO₃, Acetic Anhydride, H₂SO₄ | Controlled temperature, followed by acid hydrolysis | o-Nitrobenzaldehyde |

Alternative Synthetic Pathways to this compound

Other less common methods have been reported for the synthesis of nitrobenzaldehydes, which could potentially be adapted for the target molecule. One such approach involves the oxidation of a 2-nitrobenzyl bromide precursor. For instance, 2-nitrobenzaldehyde (B1664092) can be prepared by oxidizing 2-nitrobenzyl bromide with dimethyl sulfoxide (B87167) (DMSO) and sodium bicarbonate. google.com This method offers a rapid reaction time. Another patented process starts from 2-nitrotoluene, converts it to 2-nitrophenylpyruvic acid, and then oxidizes this intermediate with potassium permanganate to give 2-nitrobenzaldehyde. google.com Ozonolysis of o-nitrostyrene has also been reported as a route to o-nitrobenzaldehyde. psu.edu

Contemporary Advances in Synthesis Protocols

Modern synthetic chemistry focuses on improving efficiency, selectivity, and the environmental profile of reactions. This has led to the development of catalyst-mediated transformations for the synthesis of this compound and related compounds.

Catalyst-Mediated Synthetic Transformations

Catalysts are employed to accelerate reactions, enable milder conditions, and improve yields and selectivity. In the context of synthesizing this compound, catalysis plays a significant role, particularly in halogen exchange and nitration reactions.

Phase-Transfer Catalysis (PTC): In halogen displacement reactions (see 2.1.2), phase-transfer catalysts are instrumental. ijirset.comwikipedia.org These catalysts, often quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the fluoride anion from a solid or aqueous phase into the organic phase where the substrate is dissolved. wikipedia.orggoogle.com This enhances the nucleophilicity of the fluoride ion and significantly accelerates the rate of the SNAr reaction, often allowing for lower reaction temperatures and improved yields. google.comcrdeepjournal.org

Heterogeneous Catalysis in Nitration: To circumvent the issues associated with strong acid mixtures, solid acid catalysts have been explored for nitration. A patented solvent-free process utilizes an aluminosilicate (B74896) catalyst treated with nitric acid and an acid anhydride. This approach offers high yields, good regioselectivity, and avoids the environmental burden of treating large volumes of inorganic acid waste. google.com Other research has focused on developing solvent-free nitration protocols using reagents like proprionyl nitrate, generated in situ, to reduce waste streams. dtic.mil

Table 4: Catalyst-Mediated Synthetic Transformations

| Reaction Type | Catalyst Type | Example Catalyst | Benefit |

|---|---|---|---|

| Halogen Exchange | Phase-Transfer Catalyst | Tetrabutylphosphonium bromide | Increased reaction rate, milder conditions |

| Nitration | Solid Acid Catalyst | Acid-treated Aluminosilicate | High yield, solvent-free, improved environmental profile |

| Nitration | Mercuric Salt | Mercuric acetate | Catalyzes nitration of specific substrates |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a important technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdma.choatext.com This technique utilizes the ability of polar molecules and ions to transform electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture. oatext.com While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the principles can be applied to key synthetic steps, such as the nitration of a difluorobenzaldehyde precursor or the oxidation of a corresponding benzyl (B1604629) alcohol.

In related syntheses, microwave irradiation has been effectively used for the preparation of various nitro-substituted aromatic compounds. For instance, the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles was achieved in good to excellent yields with reaction times of only 2.5-3.5 minutes under microwave irradiation, a significant improvement over conventional methods. mdma.ch Similarly, a straightforward approach to novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate (B1207046) building blocks has been developed using microwave-assisted condensation. nih.gov These examples suggest that the nitration of 2,6-difluorobenzaldehyde could be significantly enhanced by microwave heating, potentially reducing reaction times and improving the selectivity of the nitration process.

The following table outlines a hypothetical microwave-assisted approach for the synthesis of this compound based on analogous reactions.

Table 1: Hypothetical Parameters for Microwave-Assisted Synthesis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Reactant | 2,6-Difluorobenzaldehyde | Starting material |

| Reagent | Fuming Nitric Acid / Sulfuric Acid | Nitrating agent |

| Microwave Power | 100-300 W | To accelerate the reaction rate |

| Temperature | 80-120 °C | Controlled reaction temperature |

| Reaction Time | 5-15 min | Reduced from conventional heating |

| Solvent | Sulfuric Acid (as solvent and catalyst) | To dissolve reactants and facilitate nitration |

Ultrasound-Promoted Reaction Conditions

Ultrasound-promoted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. The formation, growth, and implosive collapse of bubbles in a liquid medium generate localized hot spots with extremely high temperatures and pressures, leading to accelerated reaction rates and, in some cases, unique product distributions. tandfonline.com This technique is considered a green chemistry approach as it can often be carried out under milder conditions and with shorter reaction times. nih.gov

The application of ultrasound could be particularly beneficial in the nitration of 2,6-difluorobenzaldehyde by enhancing mass transfer between the reactants and promoting the formation of the nitronium ion, the active electrophile in the reaction.

Table 2: Potential Ultrasound-Promoted Reaction Parameters

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Reactant | 2,6-Difluorobenzaldehyde | Starting material |

| Reagent | Nitric Acid / Sulfuric Acid | Nitrating agent |

| Ultrasonic Frequency | 20-40 kHz | Typical range for sonochemical reactions |

| Acoustic Power | 50-150 W | To induce cavitation and enhance reaction rate |

| Temperature | Room Temperature to 50 °C | Milder conditions compared to conventional heating |

| Reaction Time | 30-60 min | Expected reduction in reaction time |

Solid-Phase Organic Synthesis Adaptations

Solid-phase organic synthesis (SPOS) offers a powerful platform for the preparation of compound libraries and simplifies the purification process by immobilizing the substrate on a solid support. While specific adaptations for the synthesis of this compound are not documented, general strategies for the solid-phase synthesis of aldehydes can be considered.

One common approach involves attaching a suitable starting material to a resin, performing the necessary chemical transformations on the solid support, and then cleaving the final product from the resin. For the synthesis of this compound, a potential strategy could involve the immobilization of 2,6-difluorobenzaldehyde or a precursor onto a resin, followed by nitration on the solid phase.

A key challenge in this approach is the selection of a linker and resin that are stable to the nitrating conditions (e.g., strong acids). Alternatively, a pre-nitrated precursor could be attached to the resin, followed by modification of the aldehyde group if necessary. The first photochemical synthesis of aldehydes on a solid-supported phase has been reported, which could offer an alternative route. nih.gov

Table 3: Conceptual Solid-Phase Synthesis Strategy

| Step | Description | Key Considerations |

|---|---|---|

| 1. Immobilization | Attachment of a suitable precursor (e.g., a di-fluorinated phenol (B47542) derivative) to a solid support (resin). | Choice of resin and linker, reaction conditions for attachment. |

| 2. Functional Group Interconversion | Conversion of the attached precursor to the benzaldehyde moiety. | Compatibility of reagents with the solid support and linker. |

| 3. Nitration | Introduction of the nitro group at the 3-position of the difluorobenzaldehyde scaffold. | Stability of the resin and linker to strong nitrating agents. |

| 4. Cleavage | Release of the final product, this compound, from the solid support. | Cleavage conditions that do not degrade the product. |

Optimization Parameters and Reaction Efficiency in this compound Preparation

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side products and reaction time. A key synthetic route to this compound is likely the nitration of 2,6-difluorobenzaldehyde. Based on the synthesis of the analogous 2,6-difluoro-3-nitrobenzoic acid, several parameters can be identified as critical for optimization. prepchem.com

Key Optimization Parameters:

Ratio of Nitrating Agents: The molar ratio of nitric acid to sulfuric acid is a critical parameter. Sulfuric acid acts as a catalyst, promoting the formation of the reactive nitronium ion (NO₂⁺). An excess of sulfuric acid can increase the reaction rate but may also lead to side reactions or decomposition at higher temperatures.

Temperature Control: The temperature of the reaction must be carefully controlled. The nitration of aromatic compounds is typically exothermic. Maintaining a specific temperature range can be crucial for controlling the regioselectivity of the nitration and preventing the formation of undesired isomers or over-nitrated products. For the synthesis of 2,6-difluoro-3-nitrobenzoic acid, the reaction temperature was maintained at 50°C. prepchem.com

Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion of the starting material. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

Purity of Starting Materials: The purity of the 2,6-difluorobenzaldehyde starting material can significantly impact the efficiency of the reaction and the purity of the final product.

Reaction Efficiency:

The efficiency of the preparation of this compound would be evaluated based on the isolated yield of the purified product. In a related synthesis of 2,6-difluoro-3-nitrobenzoic acid, an initial yield of 19.4 grams was obtained from 75.0 grams of starting material, with an additional 56.5 grams recovered from the mother liquor, indicating that the reaction can be efficient but requires careful workup and purification to maximize the yield. prepchem.com

Table 4: Optimization of Nitration Conditions for this compound Preparation (Hypothetical)

| Parameter | Range/Condition | Effect on Efficiency |

|---|---|---|

| Molar Ratio (HNO₃:H₂SO₄) | 1:1 to 1:3 | Affects rate and selectivity; higher H₂SO₄ can increase rate but may require lower temperatures. |

| Temperature | 0 °C to 50 °C | Higher temperatures increase reaction rate but may decrease selectivity and yield due to side reactions. |

| Reaction Time | 1 to 16 hours | Longer times may be needed for complete conversion at lower temperatures. prepchem.com |

| Quenching Method | Pouring onto ice-water | Critical for precipitating the product and separating it from the acid mixture. prepchem.com |

| Purification Method | Recrystallization (e.g., from heptane-ethyl acetate) | Essential for obtaining a high-purity product. prepchem.com |

Chemical Reactivity and Mechanistic Investigations of 2,6 Difluoro 3 Nitrobenzaldehyde

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Fluorine and Nitro Groups

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2,6-difluoro-3-nitrobenzaldehyde. The rate and regioselectivity of this reaction are dictated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. researchgate.netwikipedia.org In this molecule, both the nitro group and the aldehyde group activate the aromatic ring towards nucleophilic attack.

The fluorine atom at the C-2 position is particularly activated for substitution because it is positioned ortho to the powerfully electron-withdrawing nitro group. researchgate.netnih.gov The nitro group can effectively stabilize the intermediate anion through resonance. The fluorine at the C-6 position is para to the aldehyde group and meta to the nitro group. While the aldehyde group does provide activation, the effect of the nitro group is generally stronger, making the C-2 fluorine the most probable site for initial nucleophilic attack. researchgate.netichrom.com

Common nucleophiles such as amines, alkoxides, and thiolates can displace the C-2 fluorine atom. For instance, reactions of similar difluoro-nitroaromatic compounds with nucleophiles like morpholine (B109124) have been shown to proceed under controlled conditions to achieve monosubstitution. ichrom.com

While less common, the nitro group itself can act as a leaving group in SNAr reactions, a property known as nucleofugicity. rsc.org This typically occurs when the aromatic ring is highly activated by other substituents. In this specific compound, the displacement of a fluoride (B91410) ion is the more kinetically and thermodynamically favored pathway.

| Position on Ring | Leaving Group | Activating Group(s) and Position | Predicted Reactivity |

|---|---|---|---|

| C-2 | Fluorine | Nitro (ortho), Aldehyde (meta) | High |

| C-6 | Fluorine | Aldehyde (para), Nitro (meta) | Moderate |

| C-3 | Nitro | Fluorine (ortho), Fluorine (ortho) | Low |

Reactions at the Aldehyde Moiety

The aldehyde functional group is a key center for reactivity, made more electrophilic by the electron-withdrawing effects of the attached nitro- and difluoro-substituted phenyl ring.

Carbonyl Additions and Condensation Reactions

The carbonyl carbon of this compound is highly susceptible to nucleophilic addition. ncert.nic.in The electron-withdrawing nitro and fluoro groups decrease the electron density at the carbonyl carbon, making it more electrophilic and thus more reactive than benzaldehyde (B42025) itself toward nucleophiles. scribd.com This enhanced reactivity facilitates a range of transformations.

Carbonyl Addition: It readily undergoes addition reactions with various nucleophiles. For example, reaction with Grignard reagents or organolithium compounds would yield secondary alcohols, while addition of cyanide ion (followed by protonation) would form the corresponding cyanohydrin.

Condensation Reactions: The aldehyde can participate in condensation reactions with amine derivatives. For example, it reacts with primary amines to form Schiff bases (imines) and with hydrazine (B178648) or its derivatives to produce hydrazones. mdpi.com A notable example is the Claisen-Schmidt condensation (a type of aldol (B89426) condensation) where an aldehyde reacts with a ketone in the presence of a base. The reaction of 3-nitrobenzaldehyde (B41214) with acetophenone (B1666503) to form 3-nitrochalcone (B1353257) is a well-documented example of this type of transformation. scribd.com

Controlled Reductions to Corresponding Alcohol and Alkane Derivatives

The aldehyde group can be selectively reduced to either an alcohol or an alkane, provided that appropriate reagents are chosen to avoid altering the nitro group.

Reduction to Alcohol: A controlled reduction of the aldehyde to a primary alcohol (2,6-difluoro-3-nitrobenzyl alcohol) can be achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is particularly effective for this transformation, as it readily reduces aldehydes and ketones but does not typically reduce aromatic nitro groups under standard conditions.

Reduction to Alkane: Complete deoxygenation of the aldehyde to a methyl group (forming 2,6-difluoro-3-nitrotoluene) is more challenging due to the sensitivity of the nitro group to the harsh conditions of standard deoxygenation methods.

Wolff-Kishner Reduction: This method uses hydrazine and a strong base (like KOH) at high temperatures. wikipedia.orgpharmaguideline.com These basic conditions could potentially trigger a competing SNAr reaction, displacing one of the activated fluorine atoms.

Clemmensen Reduction: This reaction employs a zinc-mercury amalgam in concentrated hydrochloric acid. vedantu.com These strongly acidic conditions would readily reduce the aromatic nitro group to an amino group. stackexchange.com A more viable, albeit multi-step, approach involves first converting the aldehyde to its tosylhydrazone. Subsequent reduction of the tosylhydrazone with a milder hydride reagent, such as sodium cyanoborohydride (NaCNBH₃) or even sodium borohydride in a polar aprotic solvent, can yield the desired alkane while preserving the nitro group. stackexchange.comechemi.com

Henry Reaction (Nitroaldol) Chemistry

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed C-C bond formation between an aldehyde and a nitroalkane. organic-chemistry.orgwikipedia.org this compound is an excellent substrate for this reaction. The highly electrophilic nature of its aldehyde carbon, enhanced by the electron-withdrawing substituents on the ring, facilitates the attack by the nitronate anion (formed by deprotonation of a nitroalkane like nitromethane (B149229) or nitroethane). scirp.orgscirp.org The reaction produces a β-nitroalcohol, which is a valuable synthetic intermediate that can be further transformed, for example, into a nitroalkene via dehydration or a β-aminoalcohol via reduction of the nitro group. wikipedia.org

Transformations of the Nitro Functional Group

Selective Reduction Strategies to Amino-Substituted Products

The selective reduction of the nitro group to a primary amine (yielding 3-amino-2,6-difluorobenzaldehyde) is a crucial transformation in synthetic chemistry. This requires a reagent that can reduce the nitro group without affecting the aldehyde or the carbon-fluorine bonds. Several methods are available for this chemoselective reduction. researchgate.netjrfglobal.com

Catalytic hydrogenation is a common method, but the choice of catalyst is critical. While palladium on carbon (Pd/C) is a powerful catalyst for nitro reduction, it can also reduce aldehydes and potentially cause hydrodehalogenation (loss of fluorine). commonorganicchemistry.com Raney Nickel is another option that is sometimes less prone to causing dehalogenation. commonorganicchemistry.com

Alternative methods that offer high selectivity include:

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is a classic and effective method for selectively reducing aromatic nitro groups in the presence of other reducible functionalities. masterorganicchemistry.com

Tin(II) Chloride (SnCl₂): This is a widely used mild reagent for the chemoselective reduction of aromatic nitro compounds, showing excellent tolerance for aldehydes. commonorganicchemistry.com

Hydrazine Hydrate: In the presence of a catalyst like Raney Nickel or iron compounds, hydrazine (N₂H₄·H₂O) can selectively reduce nitro groups. researchgate.net

Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH): These reagents can be used for the selective reduction of one nitro group in dinitro compounds and are generally compatible with other functional groups. commonorganicchemistry.com

| Reagent/System | Conditions | Selectivity over Aldehyde | Potential Side Reactions |

|---|---|---|---|

| H₂, Pd/C | Low to high pressure H₂ | Moderate | Aldehyde reduction, hydrodehalogenation |

| Fe / HCl or CH₃COOH | Acidic, aqueous | High | None typical |

| SnCl₂ / HCl | Acidic, often in alcohol | Excellent | None typical |

| N₂H₄·H₂O / Catalyst (e.g., Raney Ni, Fe-C) | Neutral or basic, often heated | High | Formation of hydrazone with aldehyde if not controlled |

| NaBH₄ / Ni(PPh₃)₄ | Mild, often in alcohol | High | Aldehyde may be reduced by NaBH₄ alone if not properly complexed. jsynthchem.com |

Influence of the Nitro Group on Ortho/Para Directing Effects and Reactivity

The nitro group (NO₂) is a strong deactivating group and, in the context of electrophilic aromatic substitution, a meta-director. Its potent electron-withdrawing resonance and inductive effects decrease the electron density of the aromatic ring, particularly at the ortho and para positions. In this compound, the C4 and C6 (para and ortho to the nitro group, respectively) positions are significantly deactivated towards electrophilic attack.

However, this pronounced electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) . The positions ortho and para to the nitro group become highly activated for attack by nucleophiles. In this specific molecule, the fluorine atom at C2 (ortho to the nitro group) and the fluorine atom at C6 (para to the aldehyde, but also ortho to the nitro group from a different perspective) are potential leaving groups in SNAr reactions. The strong electron-withdrawing capacity of the nitro group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the course of an SNAr reaction.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Nitro (NO₂) | 3 | Strong -I, Strong -M | Deactivates ring for electrophilic attack; Activates for nucleophilic attack at ortho/para positions. |

| Fluoro (F) | 2, 6 | Strong -I, Weak +M | Inductively deactivates the ring; Can act as leaving groups in SNAr. |

| Aldehyde (CHO) | 1 | -I, -M | Deactivates the ring for electrophilic attack. |

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analyses

Understanding the precise mechanisms of reactions involving this compound necessitates a combination of kinetic and spectroscopic studies. These experimental techniques provide invaluable data on reaction rates, the formation of transient species, and the structural evolution of the molecule throughout a chemical transformation.

Kinetic studies, for instance by monitoring the disappearance of reactants or the appearance of products over time using techniques like UV-Vis spectroscopy or HPLC, can help determine the rate law of a reaction. This information is critical for inferring the number and nature of molecules involved in the rate-determining step of the mechanism.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), particularly ¹H, ¹³C, and ¹⁹F NMR, are instrumental in characterizing the structure of reactants, products, and any stable intermediates. Infrared (IR) spectroscopy can track changes in functional groups, such as the conversion of the aldehyde or the substitution of a fluorine atom.

Computational Probing of Transition States and Energy Profiles

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate reaction mechanisms. DFT calculations can be employed to model the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

By calculating the energy barriers (activation energies) for different potential pathways, researchers can predict the most likely reaction mechanism. For instance, in a nucleophilic aromatic substitution on this compound, computational models can help determine whether the substitution is more likely to occur at the C2 or C6 position by comparing the energies of the respective transition states. These calculations can also provide insights into the geometry of the transition state, revealing the bonding changes that occur during this critical point of the reaction.

Role of Fluorine Substituents in Modulating Reaction Pathways

The two fluorine atoms in this compound play a multifaceted role in its reactivity. Their strong inductive electron-withdrawing effect (-I) further deactivates the ring towards electrophilic attack but enhances its susceptibility to nucleophilic attack.

In the context of nucleophilic aromatic substitution, fluorine is a reasonably good leaving group. The C-F bond, while strong, can be cleaved upon attack by a potent nucleophile, especially when the aromatic ring is highly activated by the nitro group. The relative ease of substitution of the fluorine atoms compared to other potential leaving groups can direct the outcome of a reaction.

Furthermore, the fluorine atoms can influence the conformation of the molecule. Steric interactions between the fluorine atoms and the adjacent aldehyde and nitro groups can lead to a non-planar arrangement, which in turn can affect the molecule's reactivity and spectroscopic properties. For example, a twisted nitro group may have a reduced resonance effect with the aromatic ring, altering its directing influence and activating/deactivating properties.

Role As a Crucial Synthetic Precursor and Building Block

Intermediate in the Construction of Heterocyclic Systems

The compound is a cornerstone in the synthesis of fluorinated heterocycles, which are of significant interest due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and binding affinity in biological systems.

Fluorinated indazoles are an important class of compounds in medicinal chemistry. The synthesis of these structures can be achieved through the reaction of a substituted o-nitrobenzaldehyde with hydrazine (B178648). In this context, 2,6-difluoro-3-nitrobenzaldehyde serves as a direct precursor. The reaction proceeds via the formation of a hydrazone intermediate from the aldehyde and hydrazine. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, involves the displacement of one of the ortho-fluorine atoms by the terminal nitrogen of the hydrazone, a process facilitated by the electron-withdrawing nitro group. This cyclization yields a fluorinated nitroindazole ring system. The nitro group can then be further modified, for instance, by reduction to an amino group, providing a versatile scaffold for further derivatization. nih.govnih.govnih.govnih.gov

While not a direct one-step reaction, this compound is a valuable starting material for multi-step syntheses of fluorinated indoles. A prominent pathway is the Cadogan-Sundberg indole (B1671886) synthesis. wikipedia.orgresearchgate.net This process involves the initial conversion of the o-nitrobenzaldehyde to an o-nitrostyrene derivative. For this compound, this can be accomplished through reactions like the Wittig reaction, which extends the aldehyde to a carbon-carbon double bond. The resulting 2,6-difluoro-3-nitrostyrene derivative is then subjected to reductive cyclization using a trivalent phosphorus reagent, such as triethyl phosphite. The reagent deoxygenates the nitro group to a nitroso and then a nitrene intermediate, which promptly inserts into the adjacent alkene to form the indole ring. This method provides access to indoles with specific fluorine substitution patterns that are otherwise difficult to synthesize. wikipedia.orgresearchgate.net

The synthesis of fluorinated benzimidazoles can be effectively initiated from this compound. A common strategy involves the reductive cyclocondensation with o-phenylenediamines. pcbiochemres.com In a typical procedure, the nitro group of the benzaldehyde (B42025) is first reduced to an amine, yielding 3-amino-2,6-difluorobenzaldehyde (B13466991). This intermediate is then condensed with an o-phenylenediamine. The initial reaction forms a Schiff base, which then undergoes cyclization and aromatization to furnish the benzimidazole (B57391) core. Alternatively, direct condensation of this compound with a substituted o-phenylenediamine, followed by reduction of the nitro group and cyclization, can also yield complex benzimidazole frameworks. The presence of fluorine atoms in the final product is often desirable for enhancing the pharmacological properties of these molecules. nih.govnih.gov

Application in the Synthesis of Pharmacologically Relevant Scaffolds (Focus on Chemical Synthesis)

The structural motifs present in this compound are incorporated into several key pharmaceutical agents, highlighting its importance as a high-value intermediate.

A significant application of this compound is its role as a key starting material in the synthesis of Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutated kinase used in the treatment of melanoma. google.comnih.govnih.gov A patented synthetic route explicitly details the use of this aldehyde. google.com The process begins with the protection of the aldehyde group of this compound. Following this, the nitro group is reduced to an amine, yielding a protected 3-amino-2,6-difluorobenzaldehyde intermediate. This intermediate is a crucial component that is subsequently elaborated and coupled with other heterocyclic fragments to construct the final complex structure of Vemurafenib. google.comnih.govgoogle.comresearchgate.netnih.gov This application underscores the industrial-scale relevance of this compound in producing targeted cancer therapeutics.

Table 1: Key Synthetic Steps in Vemurafenib Preparation from this compound

| Step | Reaction Description | Intermediate/Product |

|---|---|---|

| 1 | Protection of the aldehyde group of this compound. | Protected this compound (Formula II in patent). google.com |

| 2 | Reduction of the nitro group to an amine. | Protected 3-amino-2,6-difluorobenzaldehyde (Formula III in patent). google.com |

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to form a dihydropyridine (DHP) ring. wikipedia.orgorganic-chemistry.org These DHP scaffolds are the basis for a major class of calcium channel blockers used to treat hypertension. Given its aldehyde functionality, this compound is a suitable substrate for the Hantzsch reaction. nih.govmdpi.comnih.gov Its incorporation would lead to the formation of a 4-(2,6-difluoro-3-nitrophenyl)-1,4-dihydropyridine derivative. The resulting structure combines the established pharmacological relevance of the dihydropyridine core with the modulating effects of the difluoro-nitrophenyl substituent, offering a pathway to novel DHP analogues with potentially unique therapeutic profiles.

Table 2: Hantzsch Dihydropyridine Synthesis Components

| Component Role | Example Compound |

|---|---|

| Aldehyde | This compound |

| β-Ketoester (2 equiv.) | Ethyl acetoacetate |

Versatility in the Development of Agrochemical and Dye Intermediates

The structural features of this compound make it a potentially valuable intermediate in the agrochemical and dye industries. While specific, direct applications are not as widely documented as in pharmaceuticals, the utility of related nitroaromatic compounds provides a strong basis for its versatility.

In agrochemicals, fluorinated and nitrated aromatic compounds are common precursors for herbicides and pesticides. nbinnochem.com The nitro group can be converted into an amine, which is a key functional group for many active agrochemical ingredients. The fluorine atoms can enhance the efficacy and metabolic stability of the final product.

In the dye industry, nitroaromatic compounds serve as precursors in the synthesis of various colorants. nbinnochem.comcymitquimica.com For example, substituted nitroanilines (often produced by reducing dinitro compounds or aminating nitrohalides) are foundational for producing azo dyes. The specific combination of substituents in this compound could be leveraged to create specialty dyes with unique colors or properties, such as enhanced lightfastness or thermal stability.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. However, a notable research finding indicates that obtaining NMR spectra for 2,6-Difluoro-3-nitrobenzaldehyde can be challenging due to its poor solubility in common deuterated solvents, to the extent that a spectrum could not be generated in one documented synthesis attempt. wright.edu

Despite this challenge, a theoretical NMR analysis based on the known structure (C₇H₃F₂NO₃) can predict the expected spectral features.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two aromatic protons.

The proton at position 5 (H-5) would be coupled to the adjacent proton at position 4 (H-4) and the fluorine at position 6 (F-6).

The proton at position 4 (H-4) would be coupled to the proton at H-5 and the fluorine at position 2 (F-2).

The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, characteristic of aldehyde protons.

¹³C NMR: The carbon-13 NMR spectrum should display seven distinct signals, one for each carbon atom in the unique electronic environment.

The aldehyde carbon (C=O) would be found in the highly deshielded region typical for carbonyls. google.com

The six aromatic carbons would appear in the central part of the spectrum. The carbons directly bonded to the electronegative fluorine (C-2, C-6) and nitro group (C-3) substituents would show characteristic shifts and C-F coupling.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds.

Two distinct signals would be expected for the two non-equivalent fluorine atoms at positions 2 and 6.

These signals would exhibit coupling to each other and to the nearby aromatic protons, providing valuable connectivity information.

Predicted NMR Data for this compound

| Spectrum | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

| ¹H NMR | ~10.0 - 10.5 | s (singlet) | CHO |

| ~8.0 - 8.5 | m (multiplet) | Aromatic H | |

| ~7.5 - 8.0 | m (multiplet) | Aromatic H | |

| ¹³C NMR | ~185 - 190 | d (doublet) | C=O |

| ~160 - 165 | dd (doublet of doublets) | C-F | |

| ~150 - 155 | dd (doublet of doublets) | C-F | |

| ~140 - 145 | s (singlet) | C-NO₂ | |

| ~115 - 135 | m (multiplet) | Aromatic C-H | |

| ¹⁹F NMR | -90 to -120 | m (multiplet) | Aromatic C-F |

| -90 to -120 | m (multiplet) | Aromatic C-F |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement that confirms its molecular formula, C₇H₃F₂NO₃.

Exact Mass: 187.0081 Da.

Monoisotopic Mass: 187.00809928 Da.

Predicted Mass Spectrometry Fragmentation Data

| m/z (mass-to-charge ratio) | Possible Fragment | Fragment Lost |

| 187 | [M]⁺ | - |

| 158 | [M - CHO]⁺ | CHO |

| 141 | [M - NO₂]⁺ | NO₂ |

| 113 | [M - NO₂ - CO]⁺ | NO₂ + CO |

| 94 | [C₅H₂F₂]⁺ | NO₂ + CHO + C |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2850 & ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |

| ~1710 - 1690 | C=O Stretch | Aldehyde (-CHO) |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring |

| ~1540 - 1520 | Asymmetric N-O Stretch | Nitro (-NO₂) |

| ~1360 - 1340 | Symmetric N-O Stretch | Nitro (-NO₂) |

| ~1280 - 1100 | C-F Stretch | Aryl-Fluoride |

These predicted values are based on typical frequencies for aromatic aldehydes, nitro compounds, and organofluorine compounds.

X-ray Diffraction Studies for Solid-State Structure Elucidation and Conformational Analysis

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing a complete picture of the molecular geometry and intermolecular interactions, such as hydrogen bonding or π-stacking.

For this compound, an X-ray crystal structure would definitively establish:

The planarity of the benzene (B151609) ring.

The precise orientation of the aldehyde and nitro groups relative to the ring and to each other. Steric hindrance between the substituents at positions 2, 3, and 6 could lead to twisting of these groups out of the plane of the aromatic ring.

Intermolecular packing in the crystal lattice.

As of this writing, a search of crystallographic databases reveals no publicly available crystal structure for this compound.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating mixtures and assessing the purity of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used.

Purity Assessment: HPLC is a standard method for determining the purity of synthetic intermediates. In one documented process for preparing a related pharmaceutical, the starting material this compound was found to have a purity of 94.8% as determined by HPLC.

Mixture Separation: The synthesis of nitrobenzaldehydes often results in a mixture of ortho, meta, and para isomers. Chromatographic methods, including HPLC and distillation, are crucial for separating these isomers to obtain the desired product. Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common and effective technique for separating compounds of this polarity.

Applications in Materials Science and Functional Chemical Research

Exploration as a Precursor for Novel Electronic Materials

There is no available research detailing the exploration of 2,6-Difluoro-3-nitrobenzaldehyde as a precursor for novel electronic materials. The presence of fluorine and nitro groups could theoretically influence the electronic properties of resulting molecules, a common strategy in the design of organic semiconductors. However, without experimental data, its efficacy in this area is unknown.

Potential in Optoelectronic and Photonic Material Synthesis

Similarly, the potential of this compound in the synthesis of optoelectronic and photonic materials has not been reported. The combination of its functional groups might be leveraged to synthesize molecules with specific light-absorbing or emitting properties. Nevertheless, no studies have been published to confirm or investigate this potential.

Role in Polymer Chemistry for Property Modification

The role of this compound in polymer chemistry for property modification is another area lacking scientific investigation. The aldehyde group could potentially be used for polymerization reactions or for grafting onto existing polymer chains, thereby introducing the difluoro-nitrophenyl moiety to modify properties such as thermal stability, solubility, or electronic characteristics. However, no such research has been documented.

Green Chemistry Principles and Sustainable Synthetic Approaches

Implementation of Atom Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. pku.edu.cn Traditional synthesis routes for nitroaromatic compounds often suffer from poor atom economy and generate significant waste streams.

A plausible and conventional laboratory synthesis for 2,6-Difluoro-3-nitrobenzaldehyde involves the direct electrophilic aromatic nitration of 2,6-difluorobenzaldehyde (B1295200) using a mixture of concentrated nitric acid and sulfuric acid (sulfonitric mixture). libretexts.orgmasterorganicchemistry.com In this reaction, sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid. masterorganicchemistry.com

The balanced chemical equation for this reaction is: C₇H₄F₂O + HNO₃ --(H₂SO₄)--> C H₃F₂NO₃ + H₂O

While this method is effective, its atom economy is inherently limited by the formation of a water molecule as a byproduct. The theoretical atom economy can be calculated as follows:

| Component | Chemical Formula | Molar Mass ( g/mol ) |

| Reactants | ||

| 2,6-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 sigmaaldrich.com |

| Nitric Acid | HNO₃ | 63.01 |

| Total Reactant Mass | 205.11 | |

| Products | ||

| This compound | C₇H₃F₂NO₃ | 187.10 synquestlabs.comnih.gov |

| Water | H₂O | 18.02 |

Calculation: Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (187.10 g/mol / 205.11 g/mol ) x 100 ≈ 91.2%

Although a 91.2% atom economy may seem high, this calculation does not account for the significant waste generated from the practical execution of the reaction. Waste reduction strategies focus on minimizing or eliminating this additional waste, which includes:

Acidic Waste: The use of excess sulfuric acid and the subsequent quenching of the reaction mixture with water generate large volumes of acidic wastewater, which requires neutralization and treatment. prepchem.com

Isomeric Byproducts: The nitration of substituted benzenes can lead to the formation of multiple isomers. While the fluorine and aldehyde groups direct the position of nitration, other isomers may still form, reducing the yield of the desired product and complicating purification. psu.edu

Separation Waste: The separation and purification processes, often involving solvent extraction and recrystallization, generate additional solvent waste. prepchem.com

Greener approaches aim to mitigate this waste by developing highly selective reactions that minimize byproduct formation and by using recyclable catalysts to avoid large-volume acid waste. psu.edugoogle.com

Development of Greener Solvents and Solvent-Free Reaction Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic syntheses employ volatile organic compounds (VOCs) that are often hazardous and difficult to dispose of. In the case of nitration, concentrated sulfuric acid often serves as both the catalyst and the solvent medium. prepchem.com

Efforts to create more sustainable synthetic pathways for nitroaromatics focus on replacing these harsh and hazardous solvents with more benign alternatives.

Aqueous Systems: Research has shown the feasibility of conducting nitration reactions in dilute aqueous nitric acid, eliminating the need for corrosive mixed-acid systems. nih.gov This approach significantly reduces the generation of hazardous waste.

Heterogeneous Catalysis: The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlite IR 120), allows for easier separation of the catalyst from the reaction mixture through simple filtration. psu.edu This not only simplifies the workup process but also reduces the amount of aqueous waste generated during quenching and neutralization steps and allows for the potential recycling of the catalyst. psu.edu

Alternative Solvents: For subsequent reactions or purifications, replacing traditional chlorinated solvents or ethers with greener alternatives like certain alcohols, esters, or even supercritical fluids can drastically reduce the environmental footprint. rsc.orgchem-soc.si

Solvent-Free Reactions: A major goal in green chemistry is the development of solvent-free reaction systems. While not yet standard for this specific compound, research into solventless processes for related chemicals, such as 2,6-difluorobenzonitrile, indicates a potential pathway for future development. nih.gov These reactions, often conducted at elevated temperatures with a phase-transfer catalyst, can dramatically reduce waste and simplify product isolation.

Advancements in Catalytic Efficiencies for Reduced Environmental Impact

The catalytic system is paramount in defining the efficiency and environmental impact of a synthesis. Traditional nitration relies on stoichiometric or excess quantities of sulfuric acid, which is corrosive, hazardous, and generates significant waste. masterorganicchemistry.com Modern advancements focus on developing highly efficient and recyclable catalytic systems.

Comparison of Catalytic Systems for Nitration

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Traditional (Homogeneous) | H₂SO₄ / HNO₃ | Well-established, effective | High waste volume, corrosive, non-recyclable |

| Solid Acid (Heterogeneous) | Zeolites, Aluminosilicates, Ion-Exchange Resins psu.edugoogle.com | Recyclable, reduced corrosive waste, simplified product separation | May have lower activity or require specific conditions |

| Biomimetic (Homogeneous) | Metalloporphyrins researchgate.net | High selectivity, uses cleaner oxidants (e.g., O₂), mild reaction conditions | Catalyst can be complex and expensive |

Solid Acid Catalysts: Heterogeneous catalysts like zeolites and other aluminosilicates offer a significant green advantage. google.com They provide an acidic surface to facilitate the reaction without the need for a liquid acid medium. Their solid nature means they can be easily filtered out of the reaction mixture and potentially regenerated and reused, drastically cutting down on waste. psu.edugoogle.com For example, the use of an Amberlite ion-exchange resin has been shown to be effective in related reactions, allowing for catalyst recycling and overcoming environmental issues associated with mineral acids. psu.edu

Biomimetic Catalysis: A novel approach involves the use of metalloporphyrins as biomimetic catalysts. researchgate.net These catalysts mimic biological enzymes and can facilitate the oxidation of precursor molecules using environmentally clean oxidants like molecular oxygen or air, often under mild temperatures and pressures. researchgate.net For instance, a green synthesis of p-nitrobenzaldehyde was developed using a manganese-porphyrin catalyst, which replaced polluting chemical oxidants and corrosive media. researchgate.net Such a system, if adapted for this compound, would represent a major leap in sustainability.

Energy Conservation and Design for Energy Efficiency in Synthetic Processes

The fourth principle of green chemistry advocates for designing chemical processes with energy efficiency in mind. Electrophilic aromatic nitration is a notoriously exothermic reaction. researchgate.net This high heat release necessitates significant energy input for cooling to maintain a stable reaction temperature (e.g., 10-50°C) and prevent side reactions or dangerous thermal runaway events. prepchem.comresearchgate.net

Strategies to improve energy efficiency in the synthesis of compounds like this compound include:

Process Optimization: Industrial processes like adiabatic nitration are designed to safely manage the reaction's exothermicity. By allowing the temperature to rise in a controlled manner within a specific range (e.g., 80-135°C), the need for constant, energy-intensive cooling can be reduced, though this must be balanced against potential decreases in selectivity. researchgate.net

Alternative Energy Sources: Non-traditional energy sources are being explored to drive chemical reactions more efficiently. Microwave-assisted synthesis, for example, can dramatically shorten reaction times from hours to minutes, leading to substantial energy savings. nih.gov This method's potential for heterogeneous catalytic reactions makes it an attractive area for future research in the synthesis of nitroaromatic compounds. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be progressively shifted from a resource-intensive process to a more sustainable and economically viable manufacturing route.

Future Research Trajectories and Emerging Paradigms for 2,6 Difluoro 3 Nitrobenzaldehyde Research

Development of Enantioselective and Diastereoselective Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For 2,6-Difluoro-3-nitrobenzaldehyde, the development of enantioselective and diastereoselective synthetic routes could lead to the creation of novel compounds with specific biological activities or material properties.

Future research in this area will likely focus on the asymmetric transformation of the aldehyde functional group. The development of chiral catalysts for the enantioselective addition of nucleophiles to the carbonyl group would provide access to a wide range of chiral secondary alcohols. These alcohols are valuable intermediates for the synthesis of more complex molecules.

Another avenue of exploration is the diastereoselective functionalization of the aromatic ring. While the current substitution pattern does not present any prochiral centers on the ring itself, reactions that introduce new chiral centers could be controlled by the existing substituents. For example, a diastereoselective [3+2] cycloaddition reaction involving the aromatic ring could be explored. While research has been conducted on B(C6F5)3-catalyzed diastereoselective reactions of vinyldiazo esters with nitrones, similar principles could be applied to reactions involving this compound. nih.govresearchgate.net

A key motivation for developing such stereoselective routes is the potential for enhanced biological activity. For instance, the reported antiviral potential of this compound against human cytomegalovirus (HCMV) could be refined by creating stereoisomers that exhibit improved potency and selectivity. biosynth.com

Table 1: Potential Enantioselective Reactions for this compound

| Reaction Type | Potential Chiral Catalyst | Expected Product | Significance |

| Asymmetric Reduction | Chiral Ruthenium or Rhodium complexes | Enantiomerically enriched (2,6-difluoro-3-nitrophenyl)methanol | Access to chiral building blocks |

| Enantioselective Alkylation | Chiral Zinc or Titanium complexes | Chiral secondary alcohols | Synthesis of bioactive molecules |

| Enantioselective Allylation | Chiral Boron or Silicon reagents | Chiral homoallylic alcohols | Versatile synthetic intermediates |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and subsequent transformations of nitrated aromatic compounds can present safety challenges due to the potential for exothermic and runaway reactions. Flow chemistry, with its superior heat and mass transfer, offers a safer and more efficient alternative to traditional batch processing.

The integration of the synthesis of this compound and its derivatives with flow chemistry platforms is a promising future direction. Continuous-flow nitration and subsequent functionalization reactions could be performed under precisely controlled conditions, minimizing the risks associated with handling energetic materials.

Automated synthesis platforms, coupled with flow reactors, would enable the rapid optimization of reaction conditions and the high-throughput synthesis of a library of derivatives. This approach would be particularly valuable for exploring the structure-activity relationships of new compounds based on the this compound scaffold.

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk of thermal runaway | Enhanced safety due to small reaction volumes and superior heat exchange |

| Scalability | Often challenging and requires re-optimization | Readily scalable by running the reactor for longer times or using parallel reactors |

| Reproducibility | Can be variable between batches | High reproducibility due to precise control over reaction parameters |

| Reaction Time | Can be lengthy | Often significantly reduced reaction times |

Exploration of Novel Catalytic Systems for Enhanced Transformations

The development of novel catalytic systems is crucial for unlocking new reaction pathways and improving the efficiency and selectivity of existing transformations. For this compound, several areas of catalytic research are ripe for exploration.

The selective reduction of the nitro group to an amino group is a key transformation that opens up a vast chemical space for further derivatization. While traditional methods often employ stoichiometric reducing agents, the development of catalytic systems, for example, using transition metals like palladium or platinum on a support, would be more atom-economical and environmentally friendly.

Furthermore, the catalytic C-H functionalization of the aromatic ring presents an exciting opportunity to introduce new functional groups without the need for pre-functionalized starting materials. The fluorine and nitro substituents can act as directing groups, guiding the catalytic functionalization to specific positions on the ring.

The use of frustrated Lewis pairs or organocatalysts could also lead to novel transformations of the aldehyde group or the aromatic system. For instance, the B(C6F5)3-catalyzed reactions, while not yet applied to this specific molecule, demonstrate the potential of modern Lewis acids in activating substrates for diastereoselective transformations. nih.govresearchgate.net

Expansion into Emerging Fields of Chemical Biology and Supramolecular Chemistry

The unique electronic and structural features of this compound make it an attractive candidate for applications in chemical biology and supramolecular chemistry.

In chemical biology, the reported antiviral activity against HCMV provides a strong starting point for further investigation. biosynth.com The molecule could serve as a scaffold for the design and synthesis of more potent and selective antiviral agents. Furthermore, it could be developed into a chemical probe to study the life cycle of the virus and identify new drug targets. The aldehyde group provides a convenient handle for conjugation to reporter molecules or for covalent labeling of biological targets.

In the realm of supramolecular chemistry, the fluorine atoms and the nitro group can participate in a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-stacking. These interactions can be exploited to direct the self-assembly of the molecule into well-defined supramolecular architectures, such as liquid crystals, gels, or porous materials. The ability to tune these interactions through chemical modification of the aldehyde group would provide a powerful tool for the rational design of new functional materials.

常见问题

Q. What are the standard synthetic routes for preparing 2,6-difluoro-3-nitrobenzaldehyde, and what analytical methods validate its purity?

Methodological Answer: this compound is typically synthesized via nitration of 2,6-difluorobenzaldehyde precursors. Key steps involve controlled nitration at the meta position using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration. Post-synthesis, purity is validated using:

Q. How does the solubility of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The compound’s limited solubility in polar solvents (e.g., water) necessitates the use of aprotic solvents like DMF or DMSO for reactions. This affects reaction kinetics in cross-coupling (e.g., Suzuki-Miyaura), where solubility impacts catalyst accessibility. Pre-dissolution in DMF at 60°C enhances reactivity with aryl boronic acids, as noted in studies on analogous fluorinated benzaldehydes .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation: Use fume hoods to avoid inhalation of nitro compound vapors .

- Spill Management: Neutralize with alkaline solutions (e.g., sodium bicarbonate) and adsorb with inert materials (silica gel) .

Advanced Research Questions

Q. How do electronic effects of fluorine and nitro groups influence the regioselectivity of this compound in nucleophilic aromatic substitution?

Methodological Answer: The ortho/para -directing nitro group and meta -directing fluorine substituents create competing electronic effects. Computational studies (DFT) reveal that the nitro group dominates, directing nucleophiles (e.g., amines) to the para position relative to itself (C-4 or C-5 positions). Experimental validation via X-ray crystallography (using SHELX ) confirms substitution patterns in derivatives .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

- Polymorphism: Recrystallization in different solvents (e.g., ethanol vs. hexane) may yield distinct crystalline forms.

- Impurity Profiles: Use HPLC-MS to detect trace byproducts (e.g., difluoro-nitrobenzoic acid) from incomplete reactions .

- Dynamic NMR: Resolves overlapping signals caused by rotational barriers in nitro groups .

Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., DMSO vs. THF) .

- PubChem Data Integration: Leverages SMILES strings (e.g.,

O=CC1=C(F)C=C(F)C([N+](=O)[O-])=C1) to model interactions in drug design pipelines .

Q. What crystallographic challenges arise in determining the structure of this compound complexes?

Methodological Answer:

Q. How does the stability of this compound under acidic/basic conditions affect its application in drug intermediates?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。